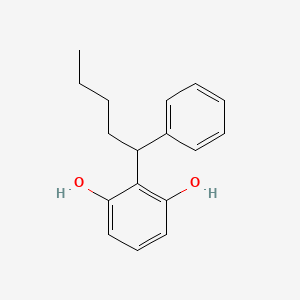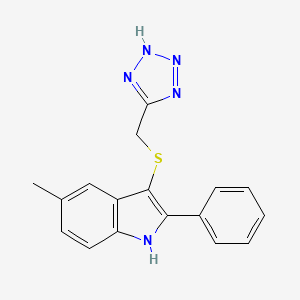
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes a tetrazole ring attached to the indole core. The presence of the tetrazole ring imparts unique chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
For the specific synthesis of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-, the following steps can be employed:
Formation of the Indole Core: The initial step involves the synthesis of 5-methyl-2-phenylindole through the Fischer indole synthesis.
Introduction of the Tetrazole Ring:
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the tetrazole-substituted indole with a thiol compound under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or tetrazole rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other similar compounds, such as:
5-Methyl-2-phenylindole: This compound lacks the tetrazole ring and thioether linkage, making it less complex and potentially less biologically active.
2-Phenylindole: This compound also lacks the methyl and tetrazole substituents, resulting in different chemical and biological properties.
1-Methyl-2-phenylindole:
The uniqueness of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66354-95-8 |
|---|---|
Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-methyl-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5S/c1-11-7-8-14-13(9-11)17(23-10-15-19-21-22-20-15)16(18-14)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
GHRUJPAVDXYFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2SCC3=NNN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


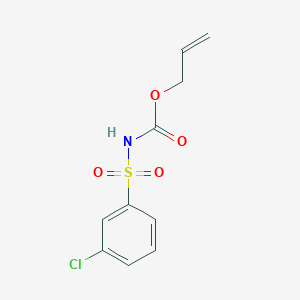
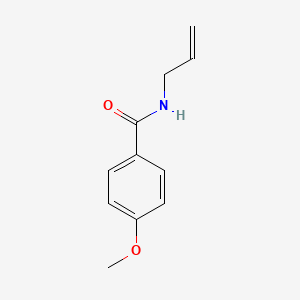
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
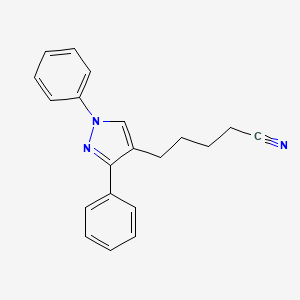
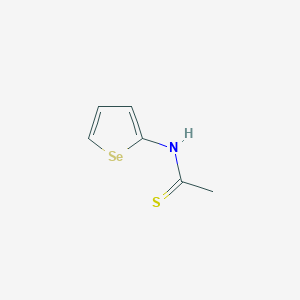

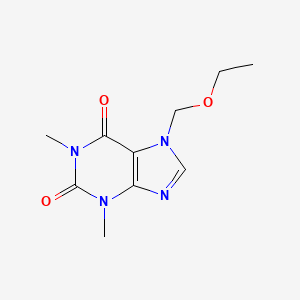
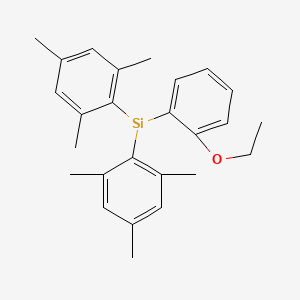

![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)

